molecular formula C22H19F3O6 B2892295 propan-2-yl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CAS No. 842976-79-8

propan-2-yl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Katalognummer: B2892295
CAS-Nummer: 842976-79-8
Molekulargewicht: 436.383
InChI-Schlüssel: VZUHYTXBKAJCKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a fluorinated chromene derivative with a complex structure featuring:

  • A 4-oxo chromene core (4H-chromen-4-one), which is a common scaffold in bioactive molecules.
  • Trifluoromethyl (-CF₃) at position 2, enhancing lipophilicity and metabolic stability.
  • A propan-2-yl ester linked via an ether at position 7, influencing solubility and hydrolysis kinetics.

This compound shares structural motifs with anticancer and enzyme-inhibiting chromenes, as seen in fluorinated analogs (e.g., ).

Eigenschaften

IUPAC Name

propan-2-yl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3O6/c1-12(2)30-18(26)11-29-15-8-9-16-17(10-15)31-21(22(23,24)25)19(20(16)27)13-4-6-14(28-3)7-5-13/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUHYTXBKAJCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, followed by cyclization.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Esterification: The final step involves the esterification of the chromen derivative with isopropyl alcohol in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

propan-2-yl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ester groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or alkanes.

    Substitution: Substituted chromen derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

propan-2-yl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of propan-2-yl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory and oxidative stress pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Gene Expression: Influencing the expression of genes involved in cell proliferation, apoptosis, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS/Identifier) Substituents (Position) Ester Group Molecular Formula Molecular Weight (g/mol) Key Findings/Activity
Propan-2-yl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 3-(4-MeOPh), 2-CF₃, 4-oxo Propan-2-yl C₂₄H₂₁F₃O₇ 502.42 Hypothesized anticancer activity (based on analogs)
Methyl 2-{[3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate () 3-(4-FPh), 2-CF₃, 4-oxo Methyl C₂₁H₁₄F₄O₅ 414.33 Anticancer activity (tested in vitro); lower lipophilicity vs. propan-2-yl analog
Prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate () 3-(4-MeOPh), 4-CH₃, 2-oxo Allyl (prop-2-enyl) C₂₂H₁₉O₆ 379.38 Unspecified activity; structural focus on 4-methyl substitution
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate () 3-OPh, 2-CF₃, 4-oxo Acetyl C₁₈H₁₁F₃O₅ 364.28 Crystallographic data available; phenoxy group may reduce metabolic stability
Cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate () 3-(4-MeOPhO), 2-CF₃, 4-oxo Cyclohexyl propanoate C₂₆H₂₅F₃O₇ 506.47 Bulkier ester group; potential for prolonged half-life
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate () 3-(4-MeOPhO), 2-CF₃, 4-oxo Benzoyl C₂₄H₁₅F₃O₆ 456.37 Higher rigidity due to benzoate; unconfirmed enzyme inhibition

Key Observations

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound (vs. Trifluoromethyl (-CF₃) at position 2 is conserved across analogs, suggesting its critical role in stabilizing ligand-receptor interactions via hydrophobic and electrostatic forces .

Ester Group Influence :

  • Propan-2-yl esters (target compound) are bulkier than methyl esters (), likely slowing hydrolysis and extending plasma half-life.
  • Allyl esters () introduce unsaturation, which could increase reactivity but reduce stability compared to saturated esters .

Phenoxy vs. Methoxyphenoxy ( vs. 14) modifies steric bulk and π-stacking capacity, impacting molecular packing (e.g., crystal structures in ) .

Crystallographic and Computational Insights :

  • Tools like Mercury CSD () enable comparative analysis of molecular packing and intermolecular interactions, critical for formulation development .
  • Hirshfeld surface analysis () highlights differences in hydrogen bonding and van der Waals interactions among fluorinated chromenes .

Research Findings and Implications

  • Anticancer Activity : Fluorinated chromenes (e.g., ) exhibit dose-dependent cytotoxicity, with IC₅₀ values in the low micromolar range. The target compound’s 4-methoxyphenyl group may enhance potency compared to 4-fluorophenyl analogs .
  • Metabolic Stability : Bulkier esters (e.g., cyclohexyl in ) resist esterase-mediated hydrolysis, a design consideration for improving oral bioavailability .

Biologische Aktivität

Propan-2-yl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a trifluoromethyl group and a methoxyphenyl substituent, which are known to enhance biological activity through various mechanisms. The presence of the trifluoromethyl group is particularly significant as it can influence lipophilicity and receptor interactions.

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are crucial in inflammatory processes and cancer progression.
    • Molecular docking studies suggest that the trifluoromethyl group interacts with enzyme active sites through hydrogen bonding, enhancing the compound's inhibitory potential against COX-2 and LOX enzymes .
  • Antioxidant Activity :
    • The antioxidative properties of the compound have been evaluated, revealing its capability to scavenge free radicals. This is vital for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Cytotoxicity :
    • In vitro studies demonstrate that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The cytotoxicity was measured using standard assays such as MTT or SRB assays, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionModerate inhibition of COX-2 and LOX
Antioxidant ActivitySignificant free radical scavenging
CytotoxicityIC50 values against MCF-7: ~10 μM

Case Studies

  • Inhibition of COX Enzymes :
    A study explored the effects of various derivatives of chromenones on COX enzymes. The results indicated that modifications in substituents, particularly halogens like trifluoromethyl, enhanced the inhibitory potency against COX-2 compared to non-fluorinated analogs .
  • Cytotoxicity Assessment :
    Another study assessed the cytotoxic effects of this compound on MCF-7 cells. The findings showed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in breast cancer treatment .

Q & A

Q. Key Challenges :

  • Managing steric hindrance from the trifluoromethyl group during chromene ring closure.
  • Minimizing hydrolysis of the ester group during purification.

Advanced: How can researchers optimize synthesis yield?

Answer:
Optimization strategies include:

Parameter Optimal Conditions Impact on Yield
Temperature 60–70°C for esterificationHigher yields due to faster kinetics
Catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO)Reduces side reactions
Solvent Anhydrous DMFEnhances nucleophilicity of oxygen
Reaction Time 12–16 hoursBalances conversion and degradation

Q. Methodology :

  • Use kinetic monitoring via TLC or in-situ IR spectroscopy to track esterification progress .
  • Employ microwave-assisted synthesis to reduce reaction time by 40% .

Basic: What spectroscopic methods confirm its structure?

Answer:
Primary Techniques :

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), trifluoromethyl (δ 110–120 ppm in ¹³C), and ester carbonyl (δ 170–175 ppm) signals .
  • X-ray Crystallography : Resolves steric configurations of the chromene core and trifluoromethyl group (e.g., SHELXL refinement ).
  • HRMS : Validates molecular ion [M+H]⁺ at m/z 464.12 (calculated: 464.11) .

Q. Validation :

  • Compare experimental data with simulated spectra from Mercury CSD 2.0 for crystallographic validation .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Common Issues :

  • Variability in IC₅₀ values for anticancer activity (e.g., 2–20 μM discrepancies).
  • Inconsistent selectivity for COX-2 vs. COX-1 inhibition.

Q. Resolution Strategies :

Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity .

Assay Standardization :

  • Normalize cell viability assays (MTT) using identical cell lines (e.g., HeLa vs. MCF-7) .
  • Validate enzyme inhibition via fluorometric kits with controlled substrate concentrations .

Structural Analog Comparison : Benchmark against ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate to isolate substituent effects .

Basic: What biological activities are associated with this compound?

Answer:
Reported Activities :

  • Anticancer : Inhibits topoisomerase IIα (IC₅₀ = 5.2 μM) via intercalation into DNA .
  • Anti-inflammatory : Suppresses NF-κB activation in macrophages (IC₅₀ = 8.7 μM) .
  • Antioxidant : Scavenges DPPH radicals (EC₅₀ = 12.4 μM) due to the methoxy-phenolic moiety .

Q. Initial Screening Protocol :

  • Use in vitro assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) .

Advanced: What computational methods predict its interaction mechanisms?

Answer:
Tools & Workflows :

Molecular Docking (AutoDock Vina) : Predict binding to COX-2 (PDB: 5KIR) with a ΔG ≈ -9.2 kcal/mol .

MD Simulations (GROMACS) : Simulate stability of the trifluoromethyl group in hydrophobic binding pockets over 100 ns .

QSAR Modeling : Relate logP (calculated: 3.1) to membrane permeability using Molinspiration .

Q. Validation :

  • Cross-reference computational results with SPR (surface plasmon resonance) binding assays .

Basic: How to analyze its stability under experimental conditions?

Answer:
Stability Protocols :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Stable at pH 6–7 for 24 hours .
  • Thermal Stability : TGA analysis shows decomposition onset at 180°C .

Q. Storage Recommendations :

  • Store at -20°C in amber vials under argon to prevent ester hydrolysis .

Advanced: How to design derivatives to enhance bioactivity?

Answer:
Derivatization Strategies :

Modification Site Strategy Goal
Trifluoromethyl Replace with pentafluorosulfanylEnhance lipophilicity
Methoxy Group Introduce nitro or amino substituentsTune electron density
Ester Moiety Substitute with amideImprove metabolic stability

Q. Synthesis :

  • Use Suzuki-Miyaura coupling for aryl modifications .
  • Validate bioactivity via high-throughput screening .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.